![molecular formula C16H18N6O2S2 B2433408 4-(1H-pyrazol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide CAS No. 2097922-68-2](/img/structure/B2433408.png)
4-(1H-pyrazol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-pyrazol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C16H18N6O2S2 and its molecular weight is 390.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has demonstrated the synthesis and antimicrobial efficacy of various heterocyclic compounds based on sulfonamide structures. For example, one study detailed the synthesis of new heterocycles from 3-methyl 1-phenyl-5-amino pyrazole, which upon further reactions, yielded compounds with potential antimicrobial activities. This study highlights the chemical versatility and potential therapeutic applications of sulfonamide derivatives in combating microbial infections (T. El‐Emary, N. Al-muaikel, & O. S. Moustafa, 2002).
Anticancer Activity
Sulfonamide derivatives have also shown promise in anticancer research. A significant study synthesized novel pyrazole derivatives incorporating benzene sulfonamide and evaluated their anticancer efficacy. These compounds exhibited potential anticancer activities against Ehrlich ascites carcinoma cells, highlighting the therapeutic potential of sulfonamide derivatives in cancer treatment (M. El-Gaby, M. M. Ghorab, Z. H. Ismail, S. M. Abdel-Gawad, & H. M. Aly, 2017).
Antiproliferative Activities
Further research into pyrazole-sulfonamide derivatives has identified compounds with significant antiproliferative activities against cancer cell lines. A study designed and synthesized a series of these derivatives and tested them for their antiproliferative effects, particularly highlighting their selective efficacy against rat brain tumor cells. This research underscores the potential of sulfonamide compounds in developing new cancer therapies (Samet Mert, A. S. Yaglıoglu, I. Demirtaş, & R. Kasımoğulları, 2014).
Enzyme Inhibition for Cancer Treatment
Sulfonamides incorporating various moieties have been investigated for their ability to inhibit human carbonic anhydrase isozymes, which play a significant role in cancer cell proliferation and survival. Research in this area has identified compounds with low nanomolar inhibitory activity against these isozymes, providing a foundation for the development of targeted cancer therapies (A. Alafeefy, H. Abdel‐Aziz, D. Vullo, Abdul-Malek S. Al-Tamimi, A. Awaad, M. Mohamed, C. Capasso, & C. Supuran, 2015).
Synthesis and Evaluation for Antimicrobial and Antitubercular Agents
A novel approach was explored by synthesizing benzene sulfonamide pyrazole oxadiazole derivatives and evaluating their antimicrobial and antitubercular activities. The molecular docking studies provided insights into the potential mechanisms of action against Mycobacterium tuberculosis, offering a new avenue for the development of antitubercular agents (Ramesh M. Shingare, Yogesh S. Patil, J. Sangshetti, R. Patil, D. Rajani, & Balaji Madje, 2022).
Eigenschaften
IUPAC Name |
4-pyrazol-1-yl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2S2/c23-26(24,15-4-2-14(3-5-15)22-9-1-8-17-22)20-13-6-10-21(11-7-13)16-12-18-25-19-16/h1-5,8-9,12-13,20H,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRLDBWHVUSZOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)C4=NSN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

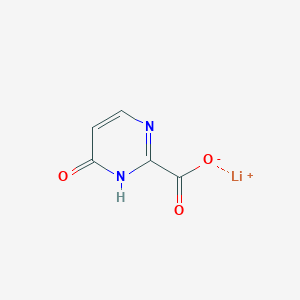
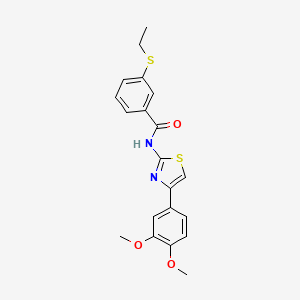
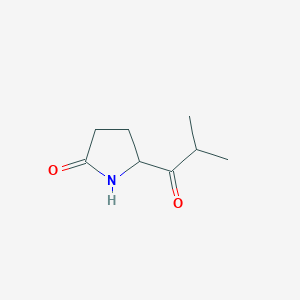


![[(2,4,6-Trimethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2433336.png)
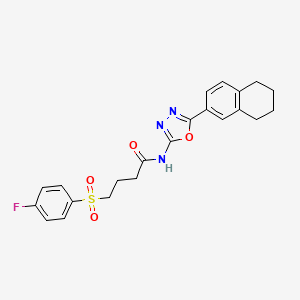
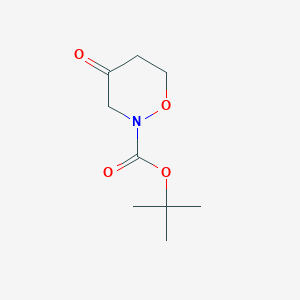
![Methyl (E)-4-[[3-(difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2433340.png)
![2-[(4-Fluorobenzyl)thio]nicotinic acid](/img/structure/B2433343.png)
![2-(1H-pyrazol-3-yl)-5-{[3-(trifluoromethyl)benzyl]oxy}benzenol](/img/structure/B2433345.png)
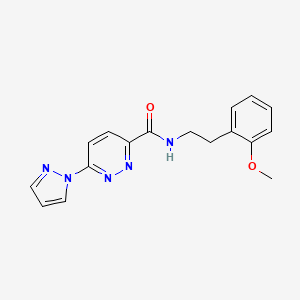
![2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxypropyl)acetamide](/img/structure/B2433347.png)
![2-[2,2-Dimethylpropyl-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]amino]ethanesulfonyl fluoride](/img/structure/B2433348.png)